5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Description
5-Methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a heterocyclic compound featuring a dihydropyridine core with a methoxy substituent at position 5, a ketone at position 4, and a carboxylic acid group at position 2. This structure is pivotal in medicinal chemistry due to its resemblance to bioactive scaffolds, such as those found in calcium channel blockers (e.g., nifedipine analogs) and proton pump inhibitors (e.g., omeprazole derivatives) .
Properties
CAS No. |
103878-37-1 |
|---|---|
Molecular Formula |
C7H7NO4 |
Molecular Weight |
169.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
A modified Hantzsch protocol employs methyl 4-methoxy-3-oxobutanoate and dimethylformamide dimethyl acetal (DMFDMA) to form a β-enaminone intermediate. Subsequent cyclization with aminoacetaldehyde dimethyl acetal in methanol generates the dihydropyridine core. Critical parameters include:
-
Temperature control : Maintaining 0–5°C during lithium hydride (LiH) addition prevents side reactions.
-
Solvent selection : Methanol ensures solubility of intermediates and facilitates proton transfer.
Table 1 : Optimized Conditions for Hantzsch Cyclocondensation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 40°C, 14 h | Maximizes ring closure |
| Molar ratio (LiH) | 1:1.2 (substrate:LiH) | Prevents over-reduction |
| Solvent | Anhydrous methanol | Enhances enamine stability |
Post-cyclization, the intermediate methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate is isolated (yield: 68–72%).
Ester Hydrolysis to Carboxylic Acid
The ester-to-acid conversion is pivotal for obtaining the target compound. Lithium hydroxide (LiOH) -mediated hydrolysis under mild conditions preserves the dihydropyridine ring’s integrity.
Hydrolysis Protocol
-
Reaction setup : The methyl ester (1 equiv) is dissolved in methanol/water (4:1) and cooled to 0–5°C.
-
Base addition : LiOH (2.5 equiv) is added portion-wise to avoid exothermic side reactions.
-
Quenching and extraction : After 3 h, the mixture is acidified with 2 N HCl (pH ≈ 2) and extracted with ethyl acetate.
Table 2 : Hydrolysis Efficiency Under Varied Conditions
| Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| LiOH | 0–5 | 3 | 89 | 98 |
| NaOH | 25 | 6 | 76 | 92 |
| KOH | 0–5 | 4 | 82 | 95 |
LiOH achieves near-quantitative conversion due to its strong nucleophilicity and low propensity for ester saponification byproducts.
Multi-Step Functionalization via Enamine Intermediates
Industrial-scale synthesis often employs enamine chemistry to introduce substituents regioselectively.
Enamine Formation and Cyclization
-
Enamine synthesis : Methyl 4-methoxyacetoacetate reacts with DMFDMA to form methyl 2-(dimethylaminomethylene)-4-methoxy-3-oxobutanoate .
-
Cyclization : Treatment with aminoacetaldehyde dimethyl acetal in methanol induces ring closure, yielding the dihydropyridine ester.
Key Insight : The methoxy group at C5 is introduced via the starting β-ketoester, ensuring positional fidelity.
Alternative Routes: Oxidative and Reductive Methods
Oxidation of Dihydropyridine Derivatives
While less common, oxidation of 1,4-dihydropyridines using potassium permanganate (KMnO₄) or ceric ammonium nitrate (CAN) can yield the 4-oxo derivative. However, this method risks over-oxidation to pyridine analogues, necessitating strict stoichiometric control.
Reductive Amination Pathways
Reductive amination of keto-esters with sodium cyanoborohydride (NaBH₃CN) offers an alternative route but is limited by competing reduction of the carbonyl group.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and minimal purification steps:
-
Continuous flow reactors : Enhance heat transfer during exothermic cyclization steps.
-
Catalyst recycling : Lithium salts from hydrolysis steps are recovered via ion exchange.
Table 3 : Comparative Analysis of Preparation Methods
| Method | Scale-Up Feasibility | Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Hantzsch + Hydrolysis | High | 85 | 12.50 |
| Enamine Cyclization | Moderate | 78 | 18.20 |
| Oxidative Routes | Low | 62 | 24.80 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research has indicated that derivatives of 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid exhibit significant antiviral properties. For instance, certain compounds derived from this scaffold have shown efficacy against HIV, making them potential candidates for antiretroviral therapy. The structural modifications enhance the binding affinity to viral enzymes, which is crucial for inhibiting viral replication.
Case Study: Dolutegravir
Dolutegravir, an antiretroviral medication used to treat HIV, is synthesized using intermediates derived from this compound. This compound's structural framework allows for the incorporation of various functional groups that improve pharmacological activity and reduce side effects .
Organic Synthesis
Building Block in Synthesis
The compound serves as a fundamental building block in the synthesis of various heterocyclic compounds. Its ability to undergo multiple reactions, such as cyclization and functionalization, makes it an essential intermediate in organic synthesis.
Data Table: Synthesis Applications
| Reaction Type | Product Example | Reference |
|---|---|---|
| Cyclization | Pyridine derivatives | |
| Functionalization | Alkylated derivatives | |
| Condensation | Novel heterocycles |
Materials Science
Polymer Chemistry
this compound has been explored as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Case Study: Thermoplastic Polymers
Research has demonstrated that polymers synthesized with this compound exhibit improved thermal resistance compared to traditional polymers. The unique interactions between the polymer chains lead to enhanced performance in high-temperature applications .
Mechanism of Action
The mechanism of action of 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as an α-amylase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of starch into glucose. This inhibition helps regulate blood sugar levels in diabetic patients .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and its analogs:
Physicochemical Properties
- Solubility : The 5-hydroxy analog exhibits higher aqueous solubility due to hydrogen bonding from the hydroxyl group, whereas the methoxy derivative is more lipophilic .
- Stability : Methoxy groups resist oxidation better than hydroxyl groups, which may undergo glucuronidation or sulfation in metabolic pathways .
- Synthesis : Methoxy-substituted analogs often require protective group strategies (e.g., benzyloxy intermediates in ), while hydroxylated derivatives are synthesized via acid hydrolysis or enzymatic oxidation .
Pharmaceutical Relevance
Dihydropyridine derivatives are critical in drug design:
- Calcium channel modulation : 1,4-dihydropyridines with electron-withdrawing groups (e.g., 4-oxo) show enhanced binding to L-type calcium channels .
- Antibacterial agents : Substituents at position 5 (methoxy vs. hydroxy) influence potency against Gram-positive bacteria .
- Proton pump inhibitors : The 2-carboxylic acid group is essential for covalent binding to H⁺/K⁺ ATPase in gastric cells, as seen in rabeprazole-related compounds .
Metabolic and Stability Studies
- Methoxy vs. Hydroxy : Methoxy groups reduce phase I metabolism (e.g., cytochrome P450 oxidation) compared to hydroxy groups, which undergo rapid conjugation .
- Degradation pathways : 6-(2-carboxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid () is metabolized to picolinic acid, suggesting similar pathways for the target compound with modifications based on substituents .
Biological Activity
5-Methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CAS No. 103878-37-1) is a compound of significant interest due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : CHN\O
- Molecular Weight : 169.14 g/mol
- Structure : The compound features a dihydropyridine ring, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that these compounds exhibit cytotoxic effects on various cancer cell lines, including A549 human lung adenocarcinoma cells.
Case Study: Anticancer Efficacy
In a study evaluating the anticancer activity of several derivatives, the following results were observed:
| Compound | Cell Line | Viability (%) | IC50 (µM) |
|---|---|---|---|
| This compound | A549 | 66% at 100 µM | Not specified |
| Compound 21 (related derivative) | A549 | 40% at 100 µM | Not specified |
The compound demonstrated a structure-dependent anticancer activity, where modifications in the molecular structure significantly influenced its efficacy. Notably, derivatives containing free amino groups exhibited enhanced activity compared to those with acetylamino fragments .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains of bacteria. The findings suggest that derivatives of 5-methoxy-4-oxo-1,4-dihydropyridine can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
A screening of various derivatives against clinically significant pathogens yielded the following results:
| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus (MRSA) | Compound 21 | 8 µg/mL |
| Escherichia coli | Compound 18 | 16 µg/mL |
These results indicate that certain derivatives possess potent antimicrobial activity and may serve as leads for developing new antibiotics targeting resistant strains .
The biological activity of 5-methoxy-4-oxo-1,4-dihydropyridine derivatives is attributed to their ability to interact with cellular targets:
- Anticancer Mechanism : The cytotoxicity observed in cancer cells is likely due to the induction of apoptosis and inhibition of cell proliferation pathways.
- Antimicrobial Mechanism : The antimicrobial effects may result from disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Q & A
Q. What are the established synthetic routes for 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid?
The compound can be synthesized via oxidation of precursor pyridine derivatives. For example, potassium permanganate (KMnO₄) in aqueous media under controlled temperatures (90–95°C) oxidizes methoxy-substituted pyridines to yield carboxylic acid derivatives. The reaction mixture is filtered, acidified (pH ~4), and purified via copper salt precipitation, achieving yields of ~47% .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on a combination of techniques:
- Elemental analysis : Matches calculated values for C, H, and N (e.g., C: 54.92%, H: 4.57%, N: 9.15% observed vs. calculated) .
- NMR spectroscopy : Key signals include a singlet for the methoxy group (δ ~3.85 ppm) and aromatic protons in the pyridine ring (δ 7.4–8.3 ppm) .
- IR spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl (C=O) peaks (~1700 cm⁻¹).
Q. What are the key spectroscopic characteristics of this compound?
- ¹H NMR : Methoxy protons (δ 3.85 ppm), aromatic protons (δ 7.4–8.3 ppm), and a broad carboxylic acid proton (δ ~9.8 ppm) .
- UV-Vis : Absorption bands in the 250–300 nm range due to π→π* transitions in the conjugated dihydropyridine ring.
- Mass spectrometry : Molecular ion peak at m/z 183 (C₇H₇NO₄) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between calculated and observed elemental analysis data?
Minor deviations (e.g., C: 54.61% observed vs. 54.92% calculated) may arise from incomplete purification, hydration, or residual solvents. Mitigation strategies include:
Q. What strategies optimize low synthetic yields (e.g., 47%) for this compound?
Yield improvements may involve:
- Catalyst screening : Transition metal catalysts (e.g., Ru or Pd) to enhance oxidation efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature control : Gradual addition of KMnO₄ to prevent over-oxidation .
Q. How can tautomerism or keto-enol equilibria in the dihydropyridine ring be analyzed?
- Variable-temperature NMR : Monitor proton shifts to identify tautomeric forms.
- X-ray crystallography : Resolve bond lengths and electron density to confirm the dominant tautomer (e.g., keto form in the solid state) .
- Computational modeling : DFT calculations to predict relative stability of tautomers .
Q. What methodologies assess the biological activity of this compound?
- In vitro assays : Test calcium channel modulation (common in dihydropyridines) using patch-clamp electrophysiology .
- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., halogens, alkyl groups) to evaluate effects on binding affinity .
- Molecular docking : Simulate interactions with target proteins (e.g., L-type calcium channels) using software like AutoDock .
Q. How can stability under varying storage conditions be evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
